Hexafluoro-1,3-butadiene

Description

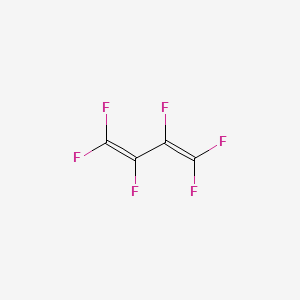

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,4,4-hexafluorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPPATCNSOSOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(=C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-06-0 | |

| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4060991 | |

| Record name | Hexafluorobutadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless gas; Compressed and liquefied; [Matheson Tri-Gas MSDS] | |

| Record name | Hexafluoro-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

685-63-2 | |

| Record name | Hexafluoro-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluoro-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluorobutadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,4,4-hexafluorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUORO-1,3-BUTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQJ9VP55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of Hexafluoro-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for hexafluoro-1,3-butadiene (C4F6), a key compound in various industrial and research applications. This document presents its ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, supported by detailed experimental protocols and logical visualizations to aid in its identification and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by transitions in the vacuum ultraviolet (VUV) region. High-resolution photoabsorption spectroscopy has identified several key electronic transitions.[1]

Data Presentation: UV-Vis Absorption Maxima

| Wavelength (nm) | Energy (eV) | Assignment |

| ~200 | 6.2 | Lowest excited state |

| ~163 | 7.6 | Second lowest excited state |

Note: The absorption spectrum of this compound has been studied in the range of 113–247 nm (11.0–5.0 eV). The above table highlights the principal observed excited states.[1]

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

A general protocol for obtaining the gas-phase UV-Vis spectrum of a volatile compound like this compound is as follows:

-

Instrumentation: A double-beam UV-Vis spectrophotometer equipped with a deuterium (B1214612) lamp for the UV region is required. A gas-tight quartz cuvette with a defined path length is used as the sample cell.

-

Sample Preparation: this compound is a gas at room temperature.[2] The gas cell is first evacuated to a high vacuum. A small amount of the gaseous sample is then introduced into the cell to a desired pressure, which is monitored using a pressure gauge.

-

Data Acquisition:

-

A baseline spectrum is recorded with the evacuated gas cell to account for any absorbance from the cell windows and the instrument optics.

-

The sample cell containing this compound is placed in the sample beam path.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 190-400 nm). The scan parameters, such as scan speed and bandwidth, should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Processing: The baseline spectrum is subtracted from the sample spectrum to obtain the final absorbance spectrum of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational modes of the molecule. The gas-phase IR spectrum has been extensively studied to understand its molecular structure and vibrational frequencies.[3]

Data Presentation: Infrared Vibrational Frequencies

The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 1770 | Strong | C=C Symmetric Stretch |

| 1745 | Strong | C=C Asymmetric Stretch |

| 1355 | Very Strong | C-F Stretch |

| 1285 | Very Strong | C-F Stretch |

| 1200 | Very Strong | C-F Stretch |

| 1100 | Strong | C-F Stretch |

| 950 | Medium | =CF₂ Wag |

| 735 | Strong | =CF₂ Rock |

| 625 | Medium | C-C-C Bend |

| 550 | Medium | =CF₂ Bend |

Experimental Protocol: Gas-Phase IR Spectroscopy

The following protocol outlines the steps for acquiring a gas-phase IR spectrum of this compound:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A gas cell with infrared-transparent windows (e.g., KBr or NaCl) and a known path length is required.

-

Sample Handling:

-

The gas cell is connected to a vacuum line and evacuated to remove any atmospheric gases.

-

A background spectrum of the evacuated cell is collected.

-

This compound gas is introduced into the cell to a specific pressure.

-

-

Data Acquisition:

-

The infrared spectrum of the sample is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds like this compound. The spectrum provides detailed information about the chemical environment of each fluorine atom and their through-bond couplings.

Data Presentation: ¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum of this compound is complex due to the various fluorine-fluorine spin-spin couplings. The following tables summarize the chemical shifts and coupling constants.

¹⁹F Chemical Shifts

| Fluorine Atom | Chemical Shift (ppm) (Relative to CFCl₃) |

| Fₐ | +93.8586 |

| Fₑ | +107.9558 |

| Fₒ | +179.6853 |

¹⁹F-¹⁹F Coupling Constants (Hz)

| Coupling Constant | Value (Hz) |

| Jₐₑ | +50.74 |

| Jₐₒ | +31.91 |

| Jₑₒ | -118.58 |

| Jₐₐ' | +4.80 |

| Jₑₑ' | +11.31 |

| Jₒₒ' | -30.30 |

| Jₐₑ' | +2.45 |

| Jₐₒ' | +2.41 |

| Jₑₒ' | +14.19 |

Experimental Protocol: ¹⁹F NMR Spectroscopy

A standard protocol for acquiring a ¹⁹F NMR spectrum is as follows:

-

Sample Preparation: As this compound is a gas at room temperature, the NMR sample is typically prepared by bubbling the gas through a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube at low temperature until a sufficient concentration is reached. A reference standard, such as trifluorotoluene, may be added.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe is used.

-

Data Acquisition:

-

The spectrometer is tuned to the ¹⁹F frequency.

-

A standard one-pulse ¹⁹F NMR experiment is performed.

-

Key acquisition parameters to optimize include the spectral width (to encompass all fluorine signals), acquisition time, and relaxation delay. Proton decoupling may be applied to simplify the spectrum if necessary, although for detailed coupling analysis it is omitted.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an internal or external standard.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Hexafluoro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Hexafluoro-1,3-butadiene (HFBD), a crucial organofluorine compound, has garnered significant attention for its applications in the semiconductor industry as an etching gas. Its unique electronic and physical properties also make it a valuable building block in the synthesis of complex fluorinated molecules relevant to materials science and pharmaceutical development. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying mechanisms and experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The most prominent methods involve the dehalogenation of saturated perhalogenated precursors, the dimerization of smaller fluoroalkenes, and multi-step sequences starting from readily available hydrocarbons.

Synthesis from Chlorotrifluoroethylene (B8367) (CTFE)

One of the most established and industrially relevant methods for producing this compound begins with chlorotrifluoroethylene (CTFE). This pathway typically involves a three-step process: the addition of iodine monochloride (ICl), reductive coupling of the resulting adduct, and a final dehalogenation step.[1]

Step 1: Addition of Iodine Monochloride to CTFE

The initial step is the 1,2-addition of ICl across the double bond of CTFE. This reaction yields a mixture of two isomeric adducts: 1,2-dichloro-1-iodo-1,2,2-trifluoroethane and 1-chloro-2,2-diiodo-1,1,2-trifluoroethane.[1][2]

Step 2: Reductive Coupling

The mixture of iodo-chloro-fluoroethanes is then subjected to a reductive coupling reaction. Historically, mercury was used for this step, which couples two molecules of the adduct to form 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane.[2][3] More contemporary industrial processes often utilize zinc for this coupling.[1]

Step 3: Dechlorination

The final step involves the reductive dechlorination of the perhalogenated butane (B89635) intermediate using zinc powder in a polar solvent, such as ethanol (B145695) or isopropanol, to yield this compound.[1][2][4] This method is favored for its use of readily available starting materials and the potential to recycle the zinc halide byproducts.[1]

Experimental Protocol (Based on Haszeldine, 1952) [2]

-

Step 1 & 2: Chlorotrifluoroethylene is treated with iodine monochloride to produce 1,2-dichloro-1,2,2-trifluoro-1-iodoethane (yield: 97%). This product is then purified and reacted with an equivalent amount of mercury under UV irradiation for 48 hours to afford 1,2,3,4-tetrachloro-hexafluorobutane (yield: 95%).

-

Step 3: The 1,2,3,4-tetrachloro-hexafluorobutane is then dechlorinated using zinc powder in an ethanol solution to give this compound (yield: 98%).

Reaction Mechanism:

The dehalogenation with zinc is believed to proceed through an organozinc intermediate. The zinc metal undergoes oxidative addition to the carbon-halogen bond, followed by elimination of the zinc dihalide to form the double bonds.[5][6]

Quantitative Data Summary: Synthesis from CTFE

| Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | CTFE, ICl, 35-40°C | 1,2-dichloro-1,2,2-trifluoro-1-iodoethane | 97 | [2] |

| 2 | 1,2-dichloro-1,2,2-trifluoro-1-iodoethane, Hg, UV irradiation, 48h | 1,2,3,4-tetrachloro-hexafluorobutane | 95 | [2] |

| 3 | 1,2,3,4-tetrachloro-hexafluorobutane, Zn, Ethanol | This compound | 98 | [2] |

Logical Relationship Diagram: Synthesis from CTFE

Caption: Synthesis of this compound from CTFE.

Thermal Dimerization of Chlorotrifluoroethylene (CTFE)

An alternative route starting from CTFE is its thermal dimerization at high temperatures (505-600 °C).[1] This pyrolysis reaction leads to a mixture of products, primarily 3,4-dichlorohexafluorobut-1-ene and 1,2-dichlorohexafluorocyclobutane.[1] The desired linear dimer, 3,4-dichlorohexafluorobut-1-ene, can then be dehalogenated to produce this compound. A significant drawback of this method is the formation of a substantial amount of the cyclic by-product, which is not easily converted to the target molecule.[1]

Experimental Protocol (General)

-

Chlorotrifluoroethylene is passed through a heated tube at a temperature between 500 and 540 °C.[7] The residence time is typically short, on the order of seconds. The resulting product mixture is then fractionally distilled to separate the desired 3,4-dichlorohexafluoro-1-butene (B13424212) from the cyclic dimer and unreacted starting material.[7] The isolated 3,4-dichlorohexafluoro-1-butene is subsequently dehalogenated, for example, with zinc, to yield this compound.

Quantitative Data Summary: Thermal Dimerization of CTFE

| Reactant | Conditions | Products | Product Distribution (%) | Reference |

| CTFE | 505-600 °C | 3,4-dichlorohexafluorobut-1-ene | 35 | [1] |

| 1,2-dichlorohexafluorocyclobutane | 35 | [1] | ||

| Unreacted CTFE | 30 | [1] |

Logical Relationship Diagram: Thermal Dimerization of CTFE

Caption: Thermal Dimerization Pathway to this compound.

Synthesis from 1,3-Butadiene (B125203)

A multi-step synthesis starting from the readily available hydrocarbon 1,3-butadiene has also been developed. This process involves a sequence of chlorination and fluorination reactions to build the perhalogenated backbone, followed by a final dehalogenation step.[1]

Step 1: Chlorination of 1,3-Butadiene

The initial step is the chlorination of 1,3-butadiene, which can lead to a mixture of chlorinated butene isomers.[1]

Step 2: Further Chlorination

The initial chlorination products can be further chlorinated to produce a more highly chlorinated butane intermediate.[1]

Step 3: Fluorination

The chlorinated butane is then subjected to fluorination to replace the hydrogen atoms with fluorine, yielding a perhalogenated butane such as 1,2,3,4-tetrachlorohexafluorobutane.[1]

Step 4: Reductive Dechlorination

Finally, the perhalogenated butane is reductively dechlorinated, typically with zinc, to form this compound.[1]

Experimental Protocol (Conceptual)

Logical Relationship Diagram: Synthesis from 1,3-Butadiene

Caption: Multi-step Synthesis of this compound from 1,3-Butadiene.

Synthesis via Hexafluorotetrachlorobutane Intermediate

This method focuses on the synthesis of the key intermediate, hexafluorotetrachlorobutane (CF₂Cl-CFCl-CFCl-CF₂Cl), which is then dechlorinated to produce this compound. This approach offers the advantage of mild reaction conditions and high yields in the final dehalogenation step (93-98%).[9] The synthesis of the hexafluorotetrachlorobutane intermediate itself can be achieved through various routes.[9]

Synthesis via Octafluorodibromo(iodo)butane

Another pathway involves the dehalogenation of octafluorodibromo(iodo)butane. This method can achieve high yields (up to 97%) using reagents like butyllithium (B86547), although the cost and hazards associated with butyllithium make this less practical for large-scale production.[9] Research has also focused on using zinc or magnesium for the dehalogenation of these precursors.[9]

Synthesis via Trifluorovinyl Zinc Halides

This approach involves the coupling of trifluorovinyl zinc chloride or bromide, which are organometallic intermediates. These intermediates are typically synthesized from precursors like 1,1-dibromotetrafluoroethane (B1580491) and zinc powder in a solvent such as DMF. The trifluorovinyl zinc halide then undergoes a catalyzed coupling reaction to form this compound.[9]

Conclusion

The synthesis of this compound can be accomplished through a variety of chemical pathways. The choice of a particular method is often dictated by factors such as the availability and cost of starting materials, scalability, and safety considerations. The dehalogenation of perhalogenated C4 precursors, particularly those derived from chlorotrifluoroethylene, remains a prominent and industrially viable route. Ongoing research continues to explore more efficient, cost-effective, and environmentally benign methods for the production of this important fluorochemical. This guide provides a foundational understanding of the key synthetic strategies and is intended to serve as a valuable resource for researchers and professionals in the field.

References

- 1. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]

- 2. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]

- 3. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]

- 4. WO2021254372A1 - Method for preparing this compound and intermediate thereof - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. CN104496748A - Method for preparing 3,4-dichlorohexafluoro-1-butene - Google Patents [patents.google.com]

- 8. US7812202B2 - Process for producing this compound - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

Hexafluoro-1,3-butadiene (CAS 685-63-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Hexafluoro-1,3-butadiene (CAS 685-63-2), a crucial organofluorine compound in advanced materials and semiconductor manufacturing.

Core Physicochemical Properties

This compound is a colorless, odorless, and flammable liquefied compressed gas.[1][2] Its unique molecular structure, featuring a conjugated system with six fluorine atoms, imparts high thermal stability and specific reactivity.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 685-63-2 |

| Molecular Formula | C₄F₆ |

| Molecular Weight | 162.03 g/mol [4] |

| Boiling Point | 5.5 - 7 °C[5] |

| Melting Point | -132 °C |

| Density | 1.44 g/cm³ (at 15 °C)[5] |

| Vapor Pressure | 52 Torr (at 20 °C) |

| Physical State | Gas/Liquefied Gas[1] |

| Solubility | Insoluble in water[3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the reductive dechlorination of a perhalogenated butane (B89635) precursor being a common and effective method.[6][7]

Experimental Protocol: Reductive Dechlorination of 1,2,3,4-Tetrachlorohexafluorobutane

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆)

-

Zinc powder

-

Antioxidant and/or polymerization inhibitor (optional but recommended)[8]

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus is thoroughly dried and purged with an inert gas.

-

Charging the Reactor: The flask is charged with zinc powder and the anhydrous polar solvent under an inert atmosphere.

-

Addition of Precursor: 1,2,3,4-Tetrachlorohexafluorobutane, optionally dissolved in the same solvent, is added dropwise to the stirred suspension of zinc powder. The addition rate is controlled to maintain a manageable reaction temperature.

-

Reaction: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to the reflux temperature of the solvent, for a period of several hours until the reaction is complete (monitored by GC analysis).[10]

-

Product Collection: The volatile product, this compound, is carried out of the reaction flask by the inert gas stream, passed through the condenser, and collected in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone).

-

Purification: The collected crude product can be purified by fractional distillation to obtain high-purity this compound.

Applications in Semiconductor Manufacturing: Plasma Etching

This compound is a critical specialty gas in the semiconductor industry, primarily used for the plasma etching of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) films.[9][11] Its advantages include high etch selectivity, precise dimensional control, and a low global warming potential.[9] It is particularly valuable for high-aspect-ratio contact (HARC) etching.[3][12][13]

Experimental Protocol: High-Aspect-Ratio Plasma Etching of SiO₂

This protocol provides a general procedure for the plasma etching of silicon dioxide using a C₄F₆-based plasma in a capacitively coupled plasma (CCP) reactor.

Materials and Equipment:

-

Silicon wafer with a SiO₂ film and a patterned photoresist mask

-

Capacitively Coupled Plasma (CCP) Etcher

-

This compound (C₄F₆) gas

-

Argon (Ar) gas

-

Oxygen (O₂) gas (optional, for process tuning)[8]

Procedure:

-

Wafer Loading: The patterned silicon wafer is placed on the substrate electrode (chuck) within the CCP chamber.

-

Chamber Evacuation: The chamber is evacuated to a base pressure typically in the range of 10⁻⁶ Torr.

-

Process Gas Introduction: A mixture of C₄F₆ and Ar is introduced into the chamber at controlled flow rates. O₂ may be added to the gas mixture to control the polymer deposition rate.[8]

-

Plasma Ignition and Etching: Radiofrequency (RF) power is applied to the electrodes to generate a plasma. The etching process is carried out for a specific duration to achieve the desired etch depth. Key process parameters include:

-

Process Termination and Wafer Removal: The RF power and gas flows are turned off, and the chamber is purged. The etched wafer is then removed for analysis.

Reactivity and Potential Applications

This compound exhibits characteristic reactivity of a conjugated diene, participating in cycloaddition reactions.

Diels-Alder Reactions

As a diene, this compound can undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. This reactivity opens pathways to the synthesis of various fluorinated cyclic compounds, which are of interest in materials science and potentially as building blocks for complex molecules.

Role in Drug Development

While the introduction of fluorine and fluorinated moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, the direct application of this compound as a building block in the synthesis of approved drugs is not prominently documented in publicly available literature.[1][10] Its potential lies in the synthesis of novel fluorinated scaffolds through reactions like cycloadditions, which could then be further elaborated into biologically active molecules. Researchers in drug discovery may find its unique structure and reactivity valuable for creating new chemical entities with desirable pharmacokinetic profiles.

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹⁹F NMR | Complex multiplet patterns consistent with the vinylic fluorine atoms. |

| ¹³C NMR | Resonances in the olefinic region, split by C-F couplings. |

| Infrared (IR) | Strong C-F stretching vibrations and C=C stretching bands. |

| Mass Spectrometry (MS) | Molecular ion peak (m/z 162) and characteristic fragmentation patterns.[4] |

Note: Detailed spectra can be accessed through public databases such as the NIST WebBook and PubChem.

Safety and Handling

This compound is a toxic and flammable gas that requires careful handling in a well-ventilated area, preferably within a fume hood.[2][15] It is crucial to use appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection when handling this compound.[2] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[15] As a compressed liquefied gas, there is a risk of frostbite upon rapid release.[2]

Conclusion

This compound (CAS 685-63-2) is a specialty chemical with significant and well-established applications in the semiconductor industry. Its synthesis, primarily through the reductive dechlorination of halogenated precursors, is a mature process. While its direct role in the synthesis of current pharmaceuticals is not widely reported, its reactivity as a fluorinated diene presents opportunities for the creation of novel molecular scaffolds for drug discovery and materials science. Proper safety protocols are essential when handling this toxic and flammable gas. This guide provides a foundational understanding for researchers and professionals working with or exploring the potential of this versatile fluorinated compound.

References

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. airgas.com [airgas.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4F6 | CID 69636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. lsi.usp.br [lsi.usp.br]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sciencedaily.com [sciencedaily.com]

- 11. researchgate.net [researchgate.net]

- 12. citedrive.com [citedrive.com]

- 13. swb.skku.edu [swb.skku.edu]

- 14. swb.skku.edu [swb.skku.edu]

- 15. my.airliquide.com [my.airliquide.com]

A Technical Guide to the Conformational Analysis of Hexafluoro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the theoretical studies surrounding the conformational analysis of hexafluoro-1,3-butadiene (HFBD). Unlike its hydrocarbon analog, 1,3-butadiene, which preferentially adopts a planar s-trans conformation, this compound exhibits a distinct conformational landscape dominated by steric effects. Understanding these preferences is crucial for applications in materials science and as a building block in complex chemical synthesis.

Theoretical investigations have consistently demonstrated that the most stable conformer of HFBD is a non-planar skew s-cis form.[1][2] This preference is primarily attributed to the significant steric repulsion between the terminal fluorine atoms in the planar s-trans arrangement.[2] This guide summarizes the key quantitative findings from computational studies, details the theoretical methodologies employed, and provides visualizations to clarify the conformational relationships and analytical workflows.

Conformational Geometries and Relative Energies

Computational studies, particularly ab initio molecular orbital calculations, have been instrumental in determining the stable conformers of this compound and the energy barriers separating them. The key structures are the planar s-trans and s-cis forms, and the non-planar skew (or gauche) conformer, which is the global energy minimum.

The electronic structure of perfluoro-1,3-butadiene has been determined using ab initio molecular orbital calculations with a double-zeta basis set augmented by polarization functions on carbon (DZ + Dc).[1] These calculations show the minimum energy structure to be a skew s-cis conformation with a C-C-C-C dihedral angle of approximately 58.4°.[1] The planar s-trans structure is 1.8 kcal/mol higher in energy, while the planar s-cis form is 5.7 kcal/mol less stable than the skew conformer.[1] Analysis of vibrational spectra from experimental studies also supports a gauche (C2) structure for the molecule.[3]

The quantitative results from these theoretical studies are summarized in the tables below.

| Conformer | C-C-C-C Dihedral Angle (ψ) | Point Group |

| Skew (s-cis / Gauche) | ~ 58.4° | C2 |

| s-trans | 180° | C2h |

| s-cis | 0° | C2v |

Table 1: Optimized Geometries of this compound Conformers.

| Conformer | Relative Energy (kcal/mol) | Stability Status |

| Skew (s-cis / Gauche) | 0.00 | Global Minimum |

| s-trans | +1.80 | Rotational Barrier |

| s-cis | +5.70 | Local Maximum |

Table 2: Relative Conformational Energies from Ab Initio Calculations. [1]

Theoretical and Computational Protocols

The conformational analysis of fluorinated molecules like HFBD relies on robust quantum mechanical methods to accurately model the complex interplay of steric and electronic effects.

Protocol for Quantum Mechanical Conformational Analysis:

-

Initial Structure Generation : Three-dimensional coordinates for the potential conformers (s-trans, s-cis, and an estimated skew form) of this compound are generated.

-

Geometry Optimization : The geometry of each conformer is fully optimized without constraints. This process finds the lowest energy structure in the vicinity of the starting geometry. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), paired with a suitable basis set (e.g., 6-31G*, 6-311+G**, cc-pVTZ).[4][5][6] For HFBD, ab initio calculations with a DZ + Dc basis set have been employed.[1]

-

Frequency Calculation : A vibrational frequency analysis is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. A single imaginary frequency indicates a transition state (i.e., a rotational barrier).

-

Torsional Potential Scan (Optional) : To map the interconversion pathway, a relaxed potential energy surface scan is performed. The central C-C-C-C dihedral angle is systematically varied (e.g., in 10-15° increments), and at each step, the rest of the molecule's geometry is optimized. This maps the energy profile of the rotation, revealing the minima and transition states.

-

Energy Calculation : The final electronic energies, including zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations, are used to determine the relative stabilities of the conformers.

Visualizations

The following diagrams illustrate the conformational energy landscape and the typical workflow for its theoretical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Theoretical Studies of Geometries of this compound, Tetrafluoro-1,3-butadiene, and Difluoro-1,3-butadiene Compounds | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reaction Kinetics of Hexafluoro-1,3-butadiene with Atomic Hydrogen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase reaction kinetics between atomic hydrogen (H) and hexafluoro-1,3-butadiene (C₄F₆). The information presented herein is critical for understanding the atmospheric fate, combustion chemistry, and plasma processing of this fluorinated compound. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the reaction pathways.

Core Reaction and Significance

The reaction between atomic hydrogen and this compound is a fundamental process that can occur in various environments, including industrial plasmas and incineration of fluorine-containing waste streams.[1] Understanding the kinetics of this reaction is essential for modeling and predicting the behavior of C₄F₆ in these systems. The reaction proceeds primarily through the addition of a hydrogen atom to the unsaturated carbon-carbon bonds of the this compound molecule.

Quantitative Kinetic Data

The rate constant (k) for the gas-phase reaction of atomic hydrogen with 1,1,2,3,4,4-hexafluoro-1,3-butadiene has been experimentally determined over a broad temperature range. The reaction exhibits a distinct temperature dependence, with different kinetic parameters dominating in different temperature regimes.[2][3]

Table 1: Arrhenius Parameters for the Reaction of H with C₄F₆ [2][3]

| Temperature Range (K) | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Rate Constant Expression (k) (cm³ molecule⁻¹ s⁻¹) |

| 290 - 620 | (3.40 ± 0.34) x 10⁻¹¹ | 16.7 ± 0.4 | k = (3.40 ± 0.34) x 10⁻¹¹ exp[(-16.7 ± 0.4) kJ mol⁻¹/RT] |

| 700 - 1010 | (1.83 ± 0.53) x 10⁻¹⁰ | 34.1 ± 2.1 | k = (1.83 ± 0.53) x 10⁻¹⁰ exp[(-34.1 ± 2.1) kJ mol⁻¹/RT] |

Confidence limits for k are reported to be ± 16%.[2][3]

A notable feature of this reaction is the rapid decrease in the rate constant between 620 K and 700 K.[2][3] This behavior is attributed to a shift in the dominant reaction mechanism, as discussed in the subsequent sections.

Experimental Protocol

The kinetic data presented above were obtained using a time-resolved atomic resonance fluorescence technique.[2][3] A summary of the experimental methodology is provided below.

Experimental Setup:

-

Reactor: A flow reactor system was employed to introduce the reactants.

-

Generation of H Atoms: Atomic hydrogen was produced by the photolysis of precursors such as water (H₂O) or ammonia (B1221849) (NH₃) using a flash lamp.

-

Detection of H Atoms: The concentration of atomic hydrogen was monitored in real-time using atomic resonance fluorescence. This technique involves exciting the hydrogen atoms with a specific wavelength of light and detecting the subsequent fluorescence.

-

Pressure and Temperature Control: The experiments were conducted at argon pressures ranging from approximately 30 to 140 mbar, and the temperature of the reaction cell was precisely controlled over the range of 290 to 1010 K.[2][3]

Kinetic Measurement:

The reaction was studied under pseudo-first-order conditions, with the concentration of this compound being in large excess compared to the initial concentration of atomic hydrogen. The decay of the H atom fluorescence signal over time was monitored, and the pseudo-first-order rate constant (k') was determined. The second-order rate constant (k) for the reaction was then obtained by plotting k' against the concentration of this compound.[1]

Reaction Pathways and Mechanism

The reaction between atomic hydrogen and this compound is proposed to proceed via an addition mechanism, where the hydrogen atom adds to one of the carbon atoms of the diene system.[1] This initial addition step forms an energized adduct, which can then be stabilized or undergo further reactions.

At lower temperatures (below approximately 600 K), the dominant pathway is the addition of the hydrogen atom to form a stabilized C₄F₆H radical adduct.[2] Two primary initial adducts are possible, corresponding to the addition to a terminal or a central carbon atom.[1]

At elevated temperatures, these adducts can dissociate.[2] The observed decrease in the rate constant around 620-700 K suggests a transition in the reaction mechanism, likely related to the stability and subsequent reactions of the initially formed adducts.

Below is a diagram illustrating the proposed initial steps of the reaction pathway.

Caption: Proposed initial reaction pathways for H + C₄F₆.

This diagram illustrates the initial addition of a hydrogen atom to either a terminal or central carbon of this compound, leading to the formation of energized adducts which can then be collisionally stabilized.

Experimental Workflow

The logical flow of the experimental procedure to determine the reaction kinetics is outlined in the following diagram.

Caption: Workflow for kinetic analysis of the H + C₄F₆ reaction.

This flowchart depicts the systematic process of generating reactants, monitoring the reaction progress, and analyzing the data at various concentrations and temperatures to derive the overall kinetic parameters.

References

Quantum Chemical Insights into Hexafluoro-1,3-butadiene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoro-1,3-butadiene (HFBD), a fluorinated analog of a fundamental conjugated system, presents unique structural and electronic properties of significant interest in materials science and as a potential component in advanced chemical synthesis. This technical guide provides an in-depth analysis of HFBD through the lens of quantum chemical calculations, corroborated by experimental data. We will explore its conformational landscape, vibrational spectra, and electronic characteristics. Detailed computational and experimental methodologies are provided to ensure reproducibility and deeper understanding. All quantitative data are summarized in structured tables for comparative analysis, and key conceptual workflows are visualized using Graphviz diagrams.

Introduction

This compound (C₄F₆) is a fascinating molecule whose structure and properties are heavily influenced by the presence of highly electronegative fluorine atoms. Unlike its hydrocarbon counterpart, 1,3-butadiene, which predominantly exists in a planar s-trans conformation, HFBD exhibits a more complex conformational behavior. Understanding the energetic and geometric nuances of HFBD is crucial for its application in various fields, including as a gaseous etchant in semiconductor manufacturing. This guide delves into the quantum chemical calculations that have been instrumental in elucidating the intricacies of this molecule.

Conformational Analysis

Quantum chemical calculations have been pivotal in determining the most stable conformation of HFBD. Early experimental studies using vibrational spectroscopy were initially interpreted as being consistent with a cis-form (s-cis) of C₂ᵥ symmetry. However, more advanced computational studies have revealed that the global minimum on the potential energy surface is a non-planar, skew s-cis conformation with C₂ symmetry.

This preference for a non-planar structure is attributed to the significant steric repulsion between the fluorine atoms, particularly the inner fluorine atoms, in the planar s-trans and s-cis conformations. The skew conformation alleviates this steric strain while maintaining a degree of π-electron conjugation.

Calculated Conformational Energies

A range of quantum chemical methods have been employed to calculate the relative energies of the different conformers of HFBD. The key conformers include the global minimum skew s-cis, the local minimum s-trans, the planar s-cis which is a transition state, and the transition state between the skew and trans forms.

| Conformer | Point Group | Dihedral Angle (C-C-C-C) (°) | Relative Energy (kcal/mol) - MP2 | Relative Energy (kcal/mol) - B3LYP |

| skew s-cis | C₂ | ~45-60 | 0.00 | 0.00 |

| s-trans | C₂ₕ | 180 | 1.8 - 2.5 | 1.5 - 2.0 |

| s-cis (TS) | C₂ᵥ | 0 | 5.0 - 6.0 | 4.5 - 5.5 |

| Transition State (skew-trans) | C₁ | ~100-120 | 2.5 - 3.5 | 2.0 - 3.0 |

Note: The exact values can vary depending on the basis set used in the calculations.

Molecular Geometry

The geometric parameters of the different conformers of HFBD have been optimized using various levels of theory. These calculated geometries can be compared with experimental data obtained from techniques like gas-phase electron diffraction.

Calculated Geometries of this compound Conformers

| Parameter | s-trans (MP2/cc-pVTZ) | skew s-cis (MP2/cc-pVTZ) | s-cis (TS) (MP2/cc-pVTZ) |

| Bond Lengths (Å) | |||

| C₁=C₂ | 1.335 | 1.338 | 1.342 |

| C₂-C₃ | 1.475 | 1.485 | 1.495 |

| C₁-F(cis) | 1.330 | 1.332 | 1.335 |

| C₁-F(trans) | 1.325 | 1.328 | 1.335 |

| C₂-F | 1.340 | 1.343 | 1.348 |

| Bond Angles (°) ** | |||

| ∠C₁=C₂-C₃ | 123.5 | 124.0 | 125.0 |

| ∠F-C₁=C₂ | 122.0 | 121.5 | 121.0 |

| ∠F-C₁-F | 108.0 | 108.5 | 109.0 |

| ∠F-C₂-C₁ | 120.0 | 119.5 | 119.0 |

| Dihedral Angle (°) ** | |||

| ∠C₁-C₂-C₃-C₄ | 180.0 | ~50.0 | 0.0 |

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable experimental data that can be used to validate the results of quantum chemical calculations. The calculated vibrational frequencies and their corresponding intensities can be compared with the experimental spectra to confirm the molecular structure and assign the observed vibrational modes.

Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Symmetry (C₂) | Calculated Frequency (B3LYP/6-31G*) | Experimental IR (Gas Phase) | Experimental Raman (Liquid) |

| C=C stretch | a | 1785 | 1780 | 1782 |

| C=C stretch | b | 1740 | 1735 | 1738 |

| CF₂ stretch | a | 1350 | 1345 | 1347 |

| CF₂ stretch | b | 1320 | 1315 | 1318 |

| C-C stretch | a | 1050 | 1045 | 1048 |

| CF stretch | a | 980 | 975 | 978 |

| CF stretch | b | 950 | 945 | 948 |

| CF₂ scissors | a | 650 | 645 | 648 |

| CF₂ wag | b | 580 | 575 | 578 |

| C-C-C bend | a | 420 | 415 | 418 |

| Torsion | a | 60 | - | 62 |

Experimental Protocols

Gas-Phase Infrared Spectroscopy

The gas-phase infrared spectrum of this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A representative experimental setup would involve:

-

Spectrometer: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR, with a resolution of at least 0.1 cm⁻¹.

-

Gas Cell: A multi-pass gas cell with a path length of approximately 10 meters to ensure sufficient absorption for detecting weak vibrational modes. The cell windows are typically made of KBr or CsI, which are transparent in the mid-infrared region.

-

Sample Preparation: A sample of high-purity this compound gas is introduced into the evacuated gas cell to a pressure of a few millibars.

-

Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. Multiple scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the evacuated cell is recorded and subtracted from the sample spectrum to obtain the final absorbance spectrum.

Liquid-Phase Raman Spectroscopy

The Raman spectrum of liquid this compound can be obtained using a dispersive Raman spectrometer. A typical experimental setup would include:

-

Spectrometer: A high-resolution Raman spectrometer, such as a Jobin Yvon T64000, equipped with a CCD detector.

-

Excitation Source: A continuous-wave laser, typically an argon ion laser operating at 514.5 nm or a frequency-doubled Nd:YAG laser at 532 nm, is used as the excitation source.

-

Sample Holder: A capillary tube or a cuvette is used to hold the liquid sample. The sample is often cooled to low temperatures to reduce thermal noise and potential sample degradation.

-

Data Acquisition: The scattered light is collected at a 90-degree angle to the incident laser beam. A holographic notch filter is used to remove the strong Rayleigh scattering. The spectrum is recorded over a range of Raman shifts, typically from 50 to 2000 cm⁻¹.

Visualizations of Computational Workflows

The following diagrams, generated using the DOT language, illustrate key computational chemistry workflows relevant to the study of this compound.

Conclusion

Quantum chemical calculations have provided invaluable insights into the structure, stability, and vibrational properties of this compound. The theoretical predictions, which are in good agreement with experimental findings, have established that the molecule adopts a non-planar skew s-cis conformation as its most stable form, a direct consequence of steric hindrance from the fluorine substituents. This detailed understanding of the fundamental properties of HFBD is essential for its current and future applications in various technological fields. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this and other fluorinated molecules.

An In-depth Technical Guide to the Physical and Chemical Properties of Perfluoro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-1,3-butadiene (PFBD), a fluorinated analog of 1,3-butadiene (B125203), exhibits unique physical and chemical properties owing to the complete substitution of hydrogen atoms with fluorine. This technical guide provides a comprehensive overview of PFBD, detailing its physical characteristics, chemical reactivity, and potential applications, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and potential reactions, and explores its interaction with biological systems.

Physical Properties

Perfluoro-1,3-butadiene is a colorless, odorless gas at standard temperature and pressure.[1] Its physical properties are primarily dictated by the strong carbon-fluorine bonds and the conjugated diene system. The high electronegativity of fluorine atoms leads to a significant reduction in intermolecular forces compared to its hydrocarbon counterpart, resulting in a low boiling point. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Perfluoro-1,3-butadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₄F₆ | [2] |

| Molecular Weight | 162.03 g/mol | [2] |

| Boiling Point | 5.42 - 7 °C | [3][4] |

| Melting Point | -132 °C | [4] |

| Density (liquid) | 1.553 g/cm³ at -20 °C | [3] |

| Vapor Pressure | 176.8 kPa at 20 °C | [3] |

| Water Solubility | 230.5 mg/L at 20 °C | [3] |

| Appearance | Colorless gas | [1] |

| Odor | Odorless | [1] |

Chemical Properties and Reactivity

The chemical behavior of perfluoro-1,3-butadiene is characterized by the interplay between its conjugated π-system and the electron-withdrawing nature of the fluorine atoms. This leads to a distinct reactivity profile compared to 1,3-butadiene.

Cycloaddition Reactions: The Diels-Alder Reaction

Perfluoro-1,3-butadiene, as a conjugated diene, can participate in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. The electron-withdrawing fluorine atoms influence the electron density of the diene system, affecting its reactivity with dienophiles. While perfluoro-1,3-butadiene can react with dienophiles, the reaction may require more forcing conditions compared to electron-rich dienes. The thermal cycloaddition of butadiene with the highly fluorinated dienophile tetrafluoroethylene (B6358150) has been shown to yield a [2+2] cycloadduct.[7]

Experimental Protocol: General Procedure for Diels-Alder Reaction of a Diene with Maleic Anhydride (B1165640)

While a specific protocol for perfluoro-1,3-butadiene with maleic anhydride is not detailed in the available literature, a general procedure for a similar reaction with 1,3-butadiene can be adapted. It is anticipated that the reaction with perfluoro-1,3-butadiene may require higher temperatures or longer reaction times.

Objective: To synthesize a cyclohexene (B86901) derivative via a [4+2] cycloaddition reaction.

Materials:

-

Perfluoro-1,3-butadiene (or a suitable precursor that generates it in situ)

-

Maleic anhydride

-

Reaction flask with reflux condenser

-

Heating mantle

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in a minimal amount of a high-boiling point solvent.[8]

-

If using a precursor for perfluoro-1,3-butadiene (e.g., by thermal decomposition), add it to the flask.[9] Alternatively, if using gaseous perfluoro-1,3-butadiene, it can be bubbled through the solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction temperature and time will need to be optimized. For the reaction of 1,3-butadiene generated from 3-sulfolene (B121364) with maleic anhydride, a temperature of around 140°C is used.[9]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Induce crystallization by adding a non-polar solvent or by cooling in an ice bath.[9]

-

Collect the crystalline product by vacuum filtration and wash with a cold solvent.[8]

-

Dry the product and characterize it by melting point, IR, and NMR spectroscopy.

Logical Relationship for Diels-Alder Reaction

Caption: Figure 1: Diels-Alder Reaction Workflow

Polymerization

Perfluoro-1,3-butadiene can undergo polymerization, similar to its hydrocarbon analog, to form fluorinated polymers. These polymers are of interest due to their potential for high thermal stability and chemical resistance. The polymerization can be initiated by various methods, including radical polymerization.

Experimental Protocol: General Procedure for Free Radical Polymerization

Objective: To synthesize a fluorinated polymer from perfluoro-1,3-butadiene monomer.

Materials:

-

Perfluoro-1,3-butadiene monomer

-

Radical initiator (e.g., hydrogen peroxide, AIBN)[10]

-

Solvent (if applicable)

-

Polymerization reactor equipped with a stirrer, temperature control, and an inert atmosphere inlet.

-

Precipitating solvent (e.g., methanol)

Procedure:

-

Charge the polymerization reactor with the solvent (if any) and the radical initiator.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Introduce the perfluoro-1,3-butadiene monomer into the reactor.

-

Heat the reaction mixture to the desired polymerization temperature to initiate the reaction. The optimal temperature will depend on the choice of initiator.

-

Allow the polymerization to proceed for the desired amount of time, monitoring the viscosity of the reaction mixture.

-

Terminate the polymerization by cooling the reactor and/or adding an inhibitor.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent.

-

Collect the polymer by filtration, wash it, and dry it under vacuum.

-

Characterize the polymer by techniques such as GPC (for molecular weight distribution), DSC (for thermal properties), and NMR.

Logical Relationship for Radical Polymerization

Caption: Figure 2: Radical Polymerization Workflow

Reactivity with Electrophiles and Nucleophiles

-

Electrophilic Addition: Conjugated dienes readily undergo electrophilic addition. The reaction of 1,3-butadiene with electrophiles like HBr can lead to both 1,2- and 1,4-addition products.[11][12] The electron-withdrawing nature of the fluorine atoms in perfluoro-1,3-butadiene is expected to decrease the nucleophilicity of the double bonds, making it less reactive towards electrophiles compared to 1,3-butadiene.

-

Nucleophilic Attack: Perfluorinated alkenes are susceptible to nucleophilic attack, often leading to addition-elimination reactions where a fluorine atom is displaced. The high electronegativity of fluorine makes the carbon atoms of the double bond electrophilic. Therefore, perfluoro-1,3-butadiene is expected to be reactive towards strong nucleophiles.

Synthesis

Perfluoro-1,3-butadiene can be synthesized through various routes. A common laboratory and industrial-scale method involves the dehalogenation of a perhalogenated butane (B89635) precursor.

Experimental Protocol: Synthesis of Perfluoro-1,3-butadiene via Dechlorination of 1,2,3,4-Tetrachlorohexafluorobutane (B1297612) [9][13]

Objective: To synthesize perfluoro-1,3-butadiene by the zinc-mediated dechlorination of 1,2,3,4-tetrachlorohexafluorobutane.

Materials:

-

1,2,3,4-tetrachlorohexafluorobutane

-

Zinc powder

-

Zinc chloride (initiator)

-

Organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol)[13][14]

-

Reaction vessel equipped with a stirrer, reflux condenser, and a collection trap cooled to a low temperature (e.g., -50 to -80 °C)[13][14]

Procedure:

-

To a reaction vessel, add the organic solvent, zinc powder, and a catalytic amount of zinc chloride.[13]

-

Heat the mixture to a temperature between 60-100 °C with stirring.[13]

-

Slowly add 1,2,3,4-tetrachlorohexafluorobutane to the heated mixture. A molar ratio of 1,2,3,4-tetrachlorohexafluorobutane to zinc of approximately 1:3 to 1:4 is recommended.[13]

-

The gaseous perfluoro-1,3-butadiene product will distill from the reaction mixture.

-

Pass the gas through a reflux condenser to return any unreacted starting material or solvent to the reaction vessel.

-

Collect the perfluoro-1,3-butadiene product in a cold trap maintained at -50 to -80 °C.[13][14]

-

The collected product can be further purified by distillation.

Caption: Figure 4: Simplified PPAR Signaling Pathway

The potential for perfluoro-1,3-butadiene or its derivatives to interact with biological targets like PPARs warrants further investigation, particularly in the context of drug discovery and toxicology.

Safety and Handling

Perfluoro-1,3-butadiene is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated area. It is stored as a liquefied gas under pressure. Contact with the liquid can cause frostbite. Inhalation may be harmful.

Conclusion

Perfluoro-1,3-butadiene is a molecule with a rich chemistry stemming from its fluorinated conjugated diene structure. Its physical properties make it a volatile gas, while its chemical reactivity allows for its participation in important organic transformations such as cycloadditions and polymerizations. While its direct application in drug development is not established, the broader class of perfluorinated compounds shows biological activity that merits further exploration. This guide provides a foundational understanding of the core properties of perfluoro-1,3-butadiene for researchers and scientists in various fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Butadiene: a ubiquitous environmental mutagen and its associations with diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. WO2021254372A1 - Method for preparing hexafluoro-1,3-butadiene and intermediate thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 11. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. CN104529696A - Perfluoro-1,3-butadiene synthesis and purification method - Google Patents [patents.google.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of Hexafluoro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoro-1,3-butadiene (C₄F₆) is a fluorinated analog of 1,3-butadiene (B125203) with significant industrial applications, particularly in plasma etching for semiconductor manufacturing. Its molecular structure and conformational preferences, which deviate notably from its hydrocarbon counterpart, are crucial for understanding its reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing from both experimental and computational studies. We present key geometric parameters, delve into the methodologies used for their determination, and visualize the conformational landscape and the workflow for structural elucidation.

Molecular Geometry and Conformational Analysis

Unlike 1,3-butadiene, which predominantly exists in a planar s-trans conformation, theoretical and experimental studies have consistently shown that the most stable conformer of this compound is a non-planar, skew s-cis form.[1] This preference for a non-planar structure is attributed to the significant steric repulsion between the fluorine atoms.[1]

The conformational landscape of this compound is characterized by several stationary points on its potential energy surface, including the stable skew s-cis conformer, a higher-energy s-trans conformer, and the transition states connecting them.

Geometric Parameters

The precise bond lengths, bond angles, and dihedral angles of this compound have been determined through gas-phase electron diffraction (GED) experiments and computational modeling. The following tables summarize the key geometric parameters for the most stable skew s-cis conformer.

Table 1: Bond Lengths of Skew s-cis this compound

| Bond | Experimental (GED) / Å | Computational (Ab Initio) / Å |

| C1=C2 | 1.335 ± 0.003 | 1.332 |

| C2-C3 | 1.494 ± 0.004 | 1.505 |

| C-F (avg) | 1.334 ± 0.002 | 1.327 |

Data sourced from Chang, C. H., Andreassen, A. L., & Bauer, S. H. (1971).

Table 2: Bond Angles of Skew s-cis this compound

| Angle | Experimental (GED) / ° | Computational (Ab Initio) / ° |

| ∠C1=C2-C3 | 124.7 ± 0.3 | 125.1 |

| ∠F-C=C | 120.0 (assumed) | 121.3 |

| ∠F-C-F | 108.5 (assumed) | 108.2 |

Data sourced from Chang, C. H., Andreassen, A. L., & Bauer, S. H. (1971).

Torsional Potential and Rotational Barriers

The rotation around the central C2-C3 single bond governs the conformational preferences of this compound. The potential energy surface along this torsional coordinate reveals the relative energies of the different conformers and the barriers to their interconversion.

Table 3: Conformational Energies and Rotational Barriers

| Conformer/Transition State | Dihedral Angle (C1=C2-C3=C4) / ° | Relative Energy / kcal·mol⁻¹ |

| s-trans (Transition State) | 180 | ~1.5 - 2.0 |

| Skew s-cis (Stable) | ~47.4 ± 2.4 (GED) | 0.0 |

| s-cis (Transition State) | 0 | ~3.0 - 4.0 |

Energy values are approximate and compiled from multiple theoretical studies.

Experimental and Computational Protocols

The determination of the molecular structure of this compound has been a synergistic effort involving experimental techniques, primarily gas electron diffraction, and sophisticated computational chemistry methods.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Diffraction Pattern Generation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a digital detector.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be extracted.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in exploring the conformational space of this compound and in refining the interpretation of experimental data.

Methodology:

-

Model Building: A 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy structures (conformers) and transition states on the potential energy surface. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP).

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. For fluorinated compounds, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (all real frequencies) or transition states (one imaginary frequency).

-

Potential Energy Surface Scan: To determine the rotational barriers, the energy of the molecule is calculated at a series of fixed dihedral angles around the C2-C3 bond, with all other geometric parameters being optimized at each step.

Visualization of Molecular Structure and Analysis Workflow

Conformational Pathway of this compound

The following diagram illustrates the potential energy profile for the rotation around the central C-C single bond in this compound, showcasing the relative energies of the s-trans, skew s-cis, and s-cis conformations.

Workflow for Molecular Structure Determination

This diagram outlines the integrated experimental and computational workflow used to determine the precise molecular structure of this compound.

Bonding in this compound

The bonding in this compound is characterized by a conjugated π-system, similar to 1,3-butadiene. However, the presence of highly electronegative fluorine atoms significantly influences the electronic structure. The C-F bonds are highly polarized, leading to a significant inductive effect.

Natural Bond Orbital (NBO) analysis from computational studies reveals delocalization of the π-electrons across the four-carbon backbone. The lone pairs on the fluorine atoms can also participate in hyperconjugation, further influencing the electronic distribution and reactivity of the molecule. The non-planar geometry of the stable skew s-cis conformer results in a slightly reduced overlap between the π-orbitals of the two vinyl groups compared to a planar conformation, which in turn affects the extent of π-delocalization.

Conclusion

The molecular structure of this compound is a fascinating example of how steric and electronic effects dictate conformational preferences. In contrast to its hydrocarbon analog, it adopts a non-planar skew s-cis conformation as its most stable form. The detailed structural parameters and conformational energetics, determined through a powerful combination of gas electron diffraction and computational chemistry, provide a solid foundation for understanding its chemical behavior. This knowledge is critical for its application in high-technology fields and for the rational design of new fluorinated molecules with tailored properties for various applications, including in the pharmaceutical and materials science sectors.

References

Gas-Phase Thermochemistry of Hexafluoro-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of hexafluoro-1,3-butadiene (C₄F₆). The information is compiled from peer-reviewed literature and established chemical databases, offering a centralized resource for professionals in research and development. This document presents quantitative thermochemical data, outlines the principles of the experimental methods used for their determination, and illustrates the relationships between the compound, experimental techniques, and its thermochemical properties.

Quantitative Thermochemical Data

The gas-phase thermochemical properties of this compound are crucial for understanding its reactivity, stability, and behavior in various chemical processes. The following tables summarize the key experimental and computational data available in the literature.

Table 1: Gas-Phase Enthalpy of Formation of this compound

| Property | Value (kJ/mol) | Method | Reference |

| ΔfH°gas | -942.2 | Combustion Calorimetry (Cm) | Andreevskii and Antonova, 1982[1][2] |

| ΔfH°gas | -1060 | Semi-empirical Calculation (Semi) | Stewart, 2004[1][2] |

Table 2: Gas-Phase Ionization and Vaporization Data for this compound

| Property | Value | Units | Method | Reference |

| Ionization Energy (IE) | ~9.5 | eV | Photoelectron Spectroscopy (PE) | Brundle and Robin, 1970[2] |

| Enthalpy of Vaporization (ΔvapH) | 25.9 | kJ/mol | Not specified | Bobbo, Fedele, et al., 2002[3] |

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical data of this compound are not fully available in the public domain. However, the principles of the cited experimental techniques are well-established and are described below.

2.1. Combustion Calorimetry (for Enthalpy of Formation)

Combustion calorimetry is a standard technique for determining the enthalpy of formation of organic compounds. The general procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (a "bomb").

-

Apparatus: A bomb calorimeter, typically consisting of a high-strength, corrosion-resistant steel vessel, a water bath with a precise thermometer, a stirrer, and an ignition system.

-

Procedure (General Principles):

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a precisely measured quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The standard enthalpy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and in this case, HF). For organofluorine compounds, special care must be taken to ensure complete combustion and to properly handle the corrosive products like hydrogen fluoride.

2.2. Photoelectron Spectroscopy (for Ionization Energy)

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules by irradiating a sample with high-energy photons and analyzing the kinetic energies of the ejected electrons.

-

Apparatus: A photoelectron spectrometer, which includes a high-vacuum chamber, a monochromatic source of high-energy photons (e.g., a helium discharge lamp for UV-PES), an electron energy analyzer, and a detector.

-

Procedure (General Principles):

-

A gaseous sample of this compound is introduced into the high-vacuum chamber of the spectrometer.

-

The gas is irradiated with a beam of monochromatic photons of known energy (hν).

-

The photons ionize the molecules, causing the ejection of electrons.

-

The kinetic energies (KE) of the emitted photoelectrons are measured by the electron energy analyzer.

-

-

Data Analysis: The ionization energy (IE) is determined by the equation: IE = hν - KE. The resulting photoelectron spectrum consists of a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The first peak in the spectrum corresponds to the first ionization energy, which is the energy required to remove the most loosely bound electron.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the chemical compound to the determination of its key gas-phase thermochemical properties using the described experimental methods.

Caption: Workflow for determining thermochemical properties of this compound.

References

Commercial Synthesis of High-Purity Hexafluoro-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoro-1,3-butadiene (HFBD), a perfluorinated diene, is a critical process gas in the semiconductor industry, primarily utilized for plasma etching of silicon wafers. Its unique properties, including a low global warming potential, make it an environmentally preferable alternative to other perfluorinated compounds. The demand for high-purity HFBD is driven by the continuous miniaturization of electronic components, which requires etchant gases with minimal impurities to ensure precise and reliable fabrication of integrated circuits. This technical guide provides an in-depth overview of the principal commercial synthesis routes for producing high-purity this compound, complete with comparative data, experimental methodologies, and process diagrams.

Principal Commercial Synthesis Routes

Several synthetic pathways to this compound have been developed; however, commercial-scale production is dominated by a few key routes that offer economic viability, scalability, and the ability to achieve the requisite high purity levels.

The Preferred Industrial Route: From Chlorotrifluoroethylene (B8367) (CTFE) and Iodine Monochloride (ICl)

The most prominent and economically favored industrial synthesis of this compound commences with the readily available starting materials chlorotrifluoroethylene (CTFE) and iodine monochloride (ICl). This multi-step process is valued for its relatively straightforward chemical transformations and the potential for recycling key byproducts.[1] The overall synthesis can be broken down into three main stages:

-

Addition of ICl to CTFE: Iodine monochloride undergoes an addition reaction across the double bond of chlorotrifluoroethylene to form 1-chloro-1-iodo-2,2,2-trifluoroethane and its isomer.

-

Reductive Coupling: The resulting iodinated compounds are then subjected to a reductive coupling reaction, typically using zinc powder, to form 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane.

-